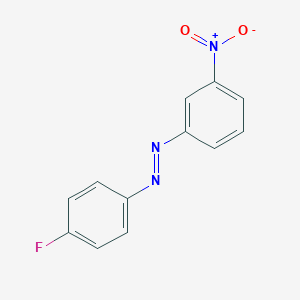
2-Ethyl-1,4-diiodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1,4-diiodobenzene is an organic compound that belongs to the class of diiodobenzenes It consists of a benzene ring substituted with two iodine atoms at the 1 and 4 positions and an ethyl group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
2-Ethyl-1,4-diiodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2-ethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions to ensure complete substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 2-ethylbenzene is reacted with iodine in the presence of a catalyst. This method allows for efficient large-scale production with high yields and purity.
化学反应分析
Types of Reactions
2-Ethyl-1,4-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction, where it reacts with boronic acids to form biaryl compounds.
Reduction Reactions: The iodine atoms can be reduced to hydrogen atoms using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Reduction: Sodium borohydride in ethanol or methanol.
Major Products Formed
Substitution: Formation of compounds with different substituents replacing the iodine atoms.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 2-ethylbenzene.
科学研究应用
2-Ethyl-1,4-diiodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of conjugated polymers and other materials with interesting electronic properties.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Catalysis: It can be used as a precursor for the synthesis of catalysts used in various chemical reactions.
作用机制
The mechanism of action of 2-ethyl-1,4-diiodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the iodine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution and coupling reactions. The ethyl group at the 2 position can also influence the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
1,4-Diiodobenzene: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Methyl-1,4-diiodobenzene: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
2-Ethyl-1,3-diiodobenzene: Iodine atoms are at the 1 and 3 positions, resulting in different reactivity and selectivity.
Uniqueness
2-Ethyl-1,4-diiodobenzene is unique due to the presence of both iodine atoms and an ethyl group on the benzene ring. This combination of substituents provides a balance of steric and electronic effects, making it a versatile compound for various chemical transformations and applications.
属性
CAS 编号 |
89976-52-3 |
|---|---|
分子式 |
C8H8I2 |
分子量 |
357.96 g/mol |
IUPAC 名称 |
2-ethyl-1,4-diiodobenzene |
InChI |
InChI=1S/C8H8I2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 |
InChI 键 |
WBTOYDCQRYRSAH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



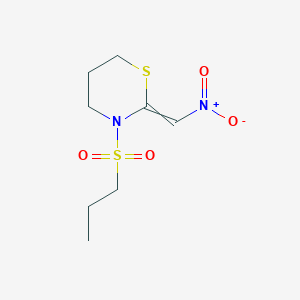
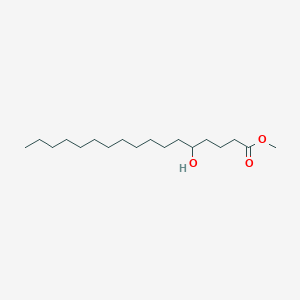
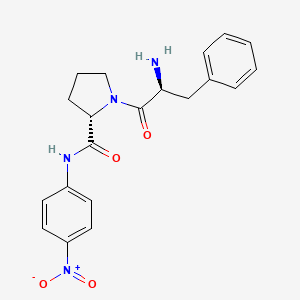

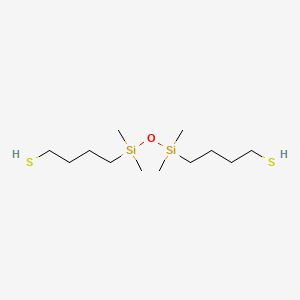
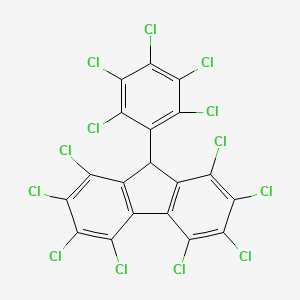
![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
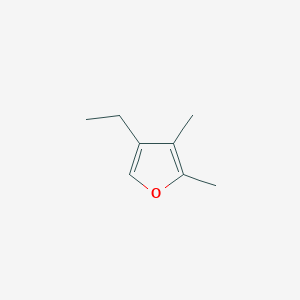
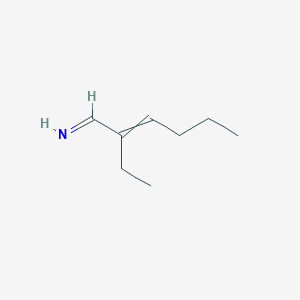

![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
